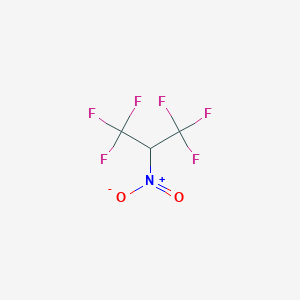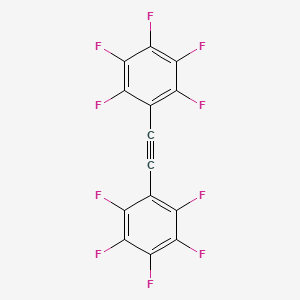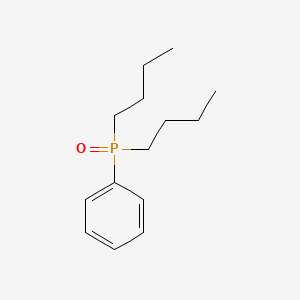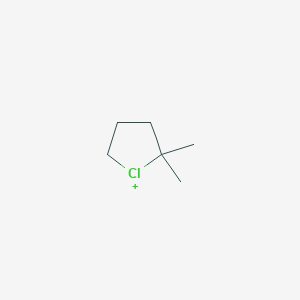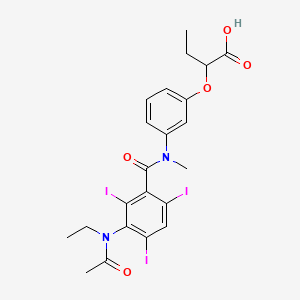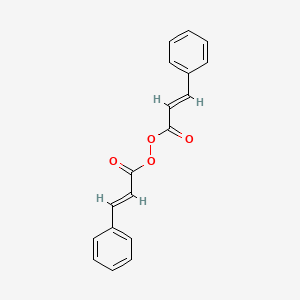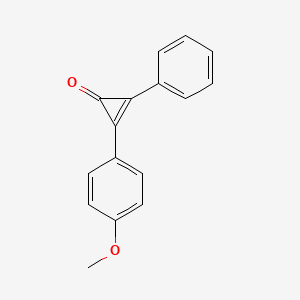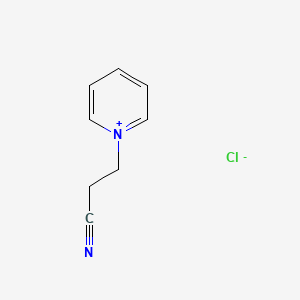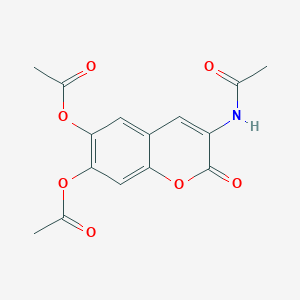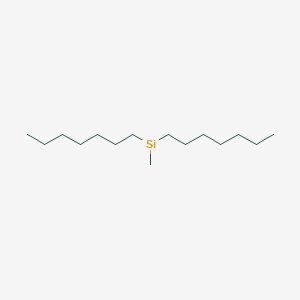
Diheptylmethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diheptylmethylsilane is an organosilicon compound with the chemical formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its long heptyl chains attached to a silicon atom, making it a hydrophobic and relatively stable compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diheptylmethylsilane can be synthesized through various methods, including hydrosilylation and Grignard reactions. One common method involves the reaction of heptylmagnesium bromide with methylchlorosilane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. This involves the addition of heptyl groups to methylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diheptylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes like heptylsilane.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Diheptylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: It is explored for use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of hydrophobic coatings and sealants.
Mécanisme D'action
The mechanism by which diheptylmethylsilane exerts its effects is primarily through its hydrophobic interactions. The long heptyl chains provide a hydrophobic environment, which can influence the behavior of other molecules in its vicinity. This property is particularly useful in applications where moisture resistance is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler silane with three ethyl groups.
Dimethylsilane: Contains two methyl groups and is more volatile.
Diphenylsilane: Contains two phenyl groups and is more aromatic.
Uniqueness
Diheptylmethylsilane is unique due to its long heptyl chains, which provide enhanced hydrophobicity compared to other silanes. This makes it particularly useful in applications requiring moisture resistance and stability.
Propriétés
Formule moléculaire |
C15H33Si |
|---|---|
Poids moléculaire |
241.51 g/mol |
InChI |
InChI=1S/C15H33Si/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
Clé InChI |
ORYNNGJWFHVZDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[Si](C)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



